tert-Butyl Nitrite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
tert-Butyl Nitrite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 540-80-7 Molecular Formula: C₄H₉NO₂ Molecular Weight: 103.12 g/mol [1][2][3][4]
This technical guide provides an in-depth overview of tert-butyl nitrite, a versatile reagent with significant applications in organic synthesis and potential relevance in drug development. This document details its chemical and physical properties, provides experimental protocols for its key applications, and outlines its role as a nitric oxide donor.
Core Properties and Molecular Structure
Tert-butyl nitrite, also known as nitrous acid tert-butyl ester, is a colorless to pale yellow, volatile, and flammable liquid.[5] It is characterized by the Chemical Abstracts Service (CAS) registry number 540-80-7.[1][2][3][4] The molecular structure consists of a tert-butyl group attached to a nitrite functional group.
Molecular Structure:
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 540-80-7 | [1][2][3][4] |
| Molecular Formula | C₄H₉NO₂ | [1][2][3] |
| Molecular Weight | 103.12 g/mol | [1][2][3][4] |
| Appearance | Colorless to yellow clear liquid | [6][7][8] |
| Boiling Point | 61-63 °C | [2][6][9] |
| Density | 0.867 g/mL at 25 °C | [6][9] |
| Solubility | Soluble in organic solvents; slightly soluble in water | [2][10] |
Applications in Organic Synthesis
Tert-butyl nitrite is a widely used reagent in organic chemistry, primarily for diazotization, nitrosation, and as a source of nitric oxide radicals. Its utility in the Sandmeyer reaction for the synthesis of aryl halides is a prominent application.
Experimental Protocol: Sandmeyer Reaction for the Synthesis of 4-Iodoanisole
This protocol details the synthesis of 4-iodoanisole from p-anisidine using tert-butyl nitrite.
Materials:
-
p-Anisidine
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p-Toluenesulfonic acid monohydrate
-
Potassium iodide
-
tert-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Sodium sulfate
-
Silica gel
Procedure:
-
To a solution of p-anisidine (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), and potassium iodide (2.5 mmol) in acetonitrile (5 mL) at 0 °C, add tert-butyl nitrite (2.5 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
After completion, quench the reaction with water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (aq) (15 mL), saturated NaHCO₃ (aq) (15 mL), and brine (15 mL).
-
Dry the organic layer over sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:4) to yield 4-iodoanisole.
Role as a Nitric Oxide Donor in Biological Systems
Tert-butyl nitrite serves as an efficient source of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation. The release of NO from tert-butyl nitrite can be initiated by homolytic cleavage of the O-N bond.
Signaling Pathway of Nitric Oxide
The biological effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC).
Caption: Nitric Oxide Signaling Pathway.
The released nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP initiate a signaling cascade that results in the relaxation of vascular smooth muscle, leading to vasodilation.
Experimental Workflow: Assessment of Vasodilation
The following workflow outlines a general procedure to assess the vasodilatory effects of tert-butyl nitrite in an ex vivo setting.
Caption: Ex Vivo Vasodilation Assay Workflow.
Summary of Reaction Yields
The efficiency of tert-butyl nitrite in various synthetic transformations is influenced by reaction conditions. The following table summarizes representative yields for different applications.
| Application | Substrate | Product | Yield (%) | Reference |
| Sandmeyer Iodination | p-Anisidine | 4-Iodoanisole | 86 | |
| N-Nitrosation | N-methylbenzamide | N-methyl-N-nitrosobenzamide | 83 (gram scale) | |
| Carboxylic Acid Synthesis | N-methoxybenzamide | Benzoic acid | 87 (gram scale) |
Conclusion
Tert-butyl nitrite is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its utility as a diazotizing and nitrosating agent, coupled with its role as a nitric oxide donor, provides a broad scope of applications. The experimental protocols and data presented in this guide offer a solid foundation for its practical implementation in the laboratory. Further research into its biological activities and potential therapeutic applications is warranted.
References
- 1. Tert-Butyl nitrite | C4H9NO2 | CID 10906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl nitrite | 540-80-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Buy Tert-Butyl Nitrite 540-80-7 Online [nsrlaboratories.com]
- 6. tert-Butyl nitrite - Wikipedia [en.wikipedia.org]
- 7. tert-Butyl Nitrite | CymitQuimica [cymitquimica.com]
- 8. tert-Butyl Nitrite | 540-80-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chemwhat.com [chemwhat.com]
- 10. solubilityofthings.com [solubilityofthings.com]
